CGP 54626 hydrochloride

説明

特性

IUPAC Name |

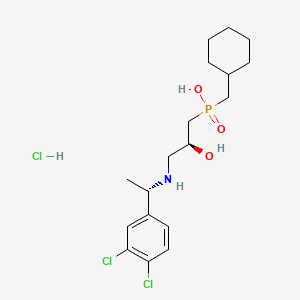

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCFHOVIXCJPLE-LINSIKMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Cl3NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164189 |

Source

|

| Record name | Cgp 54626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149184-21-4 |

Source

|

| Record name | Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgp 54626 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 54626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Antagonist: A Technical Guide to the Mechanism of Action of CGP 54626 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 54626 hydrochloride stands as a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, a critical G-protein coupled receptor (GPCR) involved in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the physiological roles of GABA-B receptors and as a lead compound in the exploration of therapeutic agents for a variety of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interaction with the GABA-B receptor, its impact on downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism at the GABA-B Receptor

The primary mechanism of action of this compound is its competitive antagonism of the GABA-B receptor.[1][2][3] Functional GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits.[1][4] The orthosteric binding site for the endogenous agonist GABA, as well as for competitive antagonists like CGP 54626, is located on the extracellular Venus flytrap (VFT) domain of the GABA-B1 subunit.[4][5]

By binding to this site, CGP 54626 prevents GABA from activating the receptor, thereby inhibiting the conformational changes necessary for downstream signaling. This antagonistic action has been demonstrated across various experimental systems, consistently showing a high potency with an IC50 value in the low nanomolar range, typically around 4 nM.[1][2][3]

Quantitative Data: Binding Affinities and Potency

The affinity and potency of this compound and other relevant GABA-B receptor ligands have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity (Kd) of CGP 54626 for GABA-B Receptors

| Radioligand | Preparation | Kd (nM) | Bmax | Reference |

| [3H]CGP 54626 | Bullfrog Brain Membranes | 2.97 | 2619 fmol/mg protein | [6] |

| [3H]CGP 54626A | Mammalian Cells (GABAB(1a,2)) | 1.51 ± 1.12 | 2.02 ± 0.17 pmol/mg protein | [7] |

| [3H]CGP 54626A | Mammalian Cells (GABAB(1b,2)) | 0.86 ± 0.20 | 5.19 ± 0.57 pmol/mg protein | [7] |

Table 2: Inhibitory Potency (IC50/Ki) of GABA-B Receptor Ligands

| Compound | Action | IC50 (nM) | Ki (nM) | Preparation | Reference |

| CGP 54626 | Antagonist | 4 | - | Not Specified | [1][2][3] |

| CGP 55845 | Antagonist | - | - | Not Specified | [8] |

| Saclofen | Antagonist | - | - | Not Specified | [8] |

| 2-Hydroxysaclofen | Antagonist | - | - | Not Specified | [8] |

| SCH 50911 | Antagonist | - | - | Not Specified | [8] |

| CGP 35348 | Antagonist | - | - | Not Specified | [8] |

| CGP 52432 | Antagonist | - | - | Not Specified | [8] |

| GABA | Agonist | - | - | Not Specified | [6] |

| (R)-Baclofen | Agonist | - | - | Not Specified | [6] |

| SKF 97541 | Agonist | - | - | Not Specified | [6] |

Downstream Signaling Pathways Modulated by this compound

The antagonism of the GABA-B receptor by this compound prevents the activation of several key downstream signaling pathways that are normally initiated by GABA. GABA-B receptors are coupled to inhibitory G-proteins of the Gi/o family.[1][7] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various effector proteins.[1][6]

By blocking this initial activation step, CGP 54626 effectively inhibits:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[8] CGP 54626 prevents this GABA-mediated reduction in cAMP.

-

Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[1][9] This leads to an efflux of K+ ions, resulting in hyperpolarization of the postsynaptic membrane and a slow inhibitory postsynaptic potential (IPSP). CGP 54626 blocks this hyperpolarization.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels.[1][10][11] This reduction in Ca2+ influx leads to a decrease in neurotransmitter release. CGP 54626 reverses this inhibition, thereby facilitating neurotransmitter release.

The following diagrams illustrate the GABA-B receptor signaling pathway and the point of intervention by CGP 54626.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Activation of GABAB receptors [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The GABAB Receptor Antagonist CGP 54626 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 54626 hydrochloride is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. With a high binding affinity and specificity, CGP 54626 serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GABA-B receptors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo research.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.[1][2]

This compound is a highly potent and selective competitive antagonist of GABA-B receptors.[3][4] Its high affinity and specificity make it an essential tool for researchers investigating the diverse functions of GABA-B receptors in neurological processes and their implications in various disorders, including epilepsy, pain, anxiety, and depression.

Mechanism of Action

This compound exerts its effects by competitively binding to the GABA-B receptor, thereby preventing the endogenous ligand GABA from activating it. This blockade of GABA-B receptors prevents the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits.[5] Consequently, the downstream signaling cascade is inhibited, which includes:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit fails to inhibit adenylyl cyclase, thus preventing the decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

-

Modulation of Ion Channels: The Gβγ subunits do not activate G-protein-coupled inwardly rectifying potassium (GIRK) channels or inhibit voltage-gated calcium channels (CaV).[1][5]

By preventing these actions, this compound effectively removes the slow, prolonged inhibitory influence of GABA-B receptor activation, leading to an increase in neuronal excitability and neurotransmitter release.[7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing essential information for experimental design.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 444.76 g/mol | [3] |

| Molecular Formula | C₁₈H₂₈Cl₂NO₃P·HCl | [3] |

| CAS Number | 149184-21-4 | [3] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol with gentle warming. | [3] |

| IC₅₀ | 4 nM | [3][4] |

Table 2: Binding Affinity of [³H]CGP 54626A to Human GABA-B Receptor Isoforms

| Receptor Isoform | K_D (nM) | B_max (pmol/mg protein) | Reference(s) |

| GABA-B(1a,2) | 1.51 ± 1.12 | 2.02 ± 0.17 | [8] |

| GABA-B(1b,2) | 0.86 ± 0.20 | 5.19 ± 0.57 | [8] |

Table 3: Rank Order of Potency for Ligands Displacing [³H]CGP 54626A Binding

| Ligand Type | Rank Order of Potency (Highest to Lowest) | Reference(s) |

| Agonists | CGP27492 > SKF97541 = CGP46381 > GABA > Baclofen | [8] |

| Antagonists | CGP54626A > CGP55845 > CGP52432 > SCH 50911 > CGP51176 > CGP36742 = CGP35348 ≥ 2-OH Saclofen ≥ ABPA | [8] |

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor using [³H]CGP 54626 as the radioligand.

Materials:

-

Cell membranes expressing GABA-B receptors

-

[³H]CGP 54626

-

Unlabeled test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express GABA-B receptors. Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[7] Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.[7]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

50 µL of various concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of an unlabeled ligand like GABA for non-specific binding)

-

50 µL of [³H]CGP 54626 (at a final concentration close to its K_D, e.g., 1-5 nM)

-

50 µL of the membrane preparation (10-50 µg of protein)

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to record GABA-B receptor-mediated currents and their blockade by CGP 54626 in brain slices.

Materials:

-

Rodent brain slices (e.g., hippocampus or cortex), 300-400 µm thick[10]

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Intracellular solution for the patch pipette (e.g., K-gluconate based)

-

GABA-B receptor agonist (e.g., baclofen)

-

This compound

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.[1][2] Rapidly dissect the brain and prepare slices using a vibratome in the same solution.[1][2] Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.[2]

-

Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF. Visualize neurons using DIC optics.

-

Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on a target neuron with a patch pipette filled with intracellular solution. Rupture the membrane to achieve the whole-cell configuration.[11]

-

Recording GABA-B Receptor-Mediated Currents: In voltage-clamp mode, hold the neuron at a potential of -60 mV. Apply a GABA-B receptor agonist, such as baclofen (e.g., 50 µM), to the bath to evoke an outward current (mediated by GIRK channels).

-

Antagonism with CGP 54626: After establishing a stable baseline response to the agonist, co-apply this compound (e.g., 1-10 µM) with the agonist. Observe the reduction or complete block of the agonist-induced outward current.

-

Washout: Wash out both the agonist and antagonist to allow the current to return to baseline.

-

Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of CGP 54626. Calculate the percentage of inhibition.

In Vivo: Intracerebroventricular (ICV) Administration and Behavioral Testing

This protocol describes the administration of CGP 54626 directly into the brain of a rodent and a subsequent behavioral test to assess its effects on anxiety.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Hamilton syringe with a 30-gauge needle

-

This compound dissolved in sterile saline

-

Elevated plus maze apparatus

-

Video tracking software

Procedure:

-

Surgical Preparation: Anesthetize the rodent and place it in the stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.

-

ICV Injection: Using a dental drill, create a small burr hole over the lateral ventricle (coordinates relative to bregma, e.g., for a mouse: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm). Slowly lower the injection needle to the target depth.[12][13] Infuse a small volume (e.g., 1-5 µL) of the CGP 54626 solution over several minutes.[12] Leave the needle in place for a few minutes before slowly retracting it. Suture the incision.

-

Recovery: Allow the animal to recover from surgery and anesthesia in a warm environment.

-

Behavioral Testing (Elevated Plus Maze): At a predetermined time after the ICV injection, place the animal in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).[14]

-

Data Acquisition and Analysis: Record the session with a video camera and use tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic-like effect is typically indicated by an increase in the time spent and the number of entries into the open arms.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP 54626.

Experimental Workflow Diagrams

Caption: Workflow for a radioligand binding assay using CGP 54626.

Caption: Workflow for an electrophysiology experiment with CGP 54626.

Conclusion

This compound is a powerful and indispensable tool for the study of GABA-B receptor pharmacology and physiology. Its high potency and selectivity allow for the precise dissection of GABA-B receptor-mediated signaling pathways and their role in neuronal function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize CGP 54626 in their investigations, ultimately contributing to a deeper understanding of the central nervous system and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 2. precisionary.com [precisionary.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Effects of GABAB receptor ligands in animal tests of depression and anxiety. | Semantic Scholar [semanticscholar.org]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic mechanisms underlying GABAB-receptor-mediated inhibition of spontaneous neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent GABA-B Antagonist: A Technical Guide to CGP 54626 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 54626 hydrochloride stands as a cornerstone in the exploration of the γ-aminobutyric acid type B (GABA-B) receptor system. Developed by Ciba-Geigy (now Novartis), this potent and selective antagonist has been instrumental in elucidating the physiological and pathological roles of GABA-B receptors. This technical guide provides an in-depth overview of the discovery, history, and key experimental data associated with this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction: The Quest for a Selective GABA-B Antagonist

The story of CGP 54626 is rooted in the broader history of GABA receptor research. Following the initial characterization of the GABA-B receptor by Norman Bowery and his team in 1980, the scientific community sought selective ligands to probe its function. Early antagonists, such as phaclofen and saclofen, were limited by low potency and poor blood-brain barrier penetration. This spurred the development of more potent and centrally active compounds.

Researchers at Ciba-Geigy embarked on a systematic exploration of phosphinic acid analogues of GABA. This medicinal chemistry effort led to the synthesis of a series of novel compounds with significantly improved potency and pharmacokinetic properties. Among these, CGP 54626 emerged as a lead candidate due to its exceptional affinity and selectivity for the GABA-B receptor.

Physicochemical Properties and Synthesis

This compound is chemically known as [S-(R,R)]---INVALID-LINK-- phosphinic acid hydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₉Cl₃NO₃P |

| Molecular Weight | 444.76 g/mol |

| CAS Number | 149184-21-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

The synthesis of CGP 54626, as detailed by Froestl and colleagues in 1995, involves a multi-step process culminating in the desired phosphinic acid derivative. A crucial step in this synthesis is the stereoselective preparation of the chiral amino alcohol intermediate, which ultimately defines the high potency of the final compound.

Pharmacological Profile

CGP 54626 is characterized by its high affinity and selectivity as a competitive antagonist at the GABA-B receptor. Its potency has been demonstrated across a range of in vitro and in vivo assays.

Table 2: Pharmacological Data for CGP 54626

| Assay | Parameter | Value | Reference |

| Radioligand Binding (Rat cortical membranes) | IC₅₀ vs [³H]GABA | 4 nM | Froestl et al., 1995 |

| Electrophysiology (Rat hemisected spinal cord) | Apparent K_d | Not explicitly stated for CGP 54626 | Brugger et al., 1993 |

| Functional Assay (GTPγS binding) | IC₅₀ | Potent antagonist | General knowledge |

The groundbreaking discovery by Kaupmann and colleagues in 1998 revealed that functional GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits. CGP 54626 binds to the GABA-B1 subunit, preventing the conformational change necessary for receptor activation by agonists like GABA and baclofen.

Key Experiments and Methodologies

The characterization of this compound relied on several key experimental techniques.

Radioligand Binding Assays

These assays were fundamental in determining the affinity of CGP 54626 for the GABA-B receptor.

Experimental Protocol: [³H]CGP 54626 Radioligand Binding

-

Membrane Preparation: Cerebral cortices from adult rats are homogenized in ice-cold sucrose buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in assay buffer.

-

Assay Conditions: Membranes are incubated with varying concentrations of [³H]CGP 54626 in a buffer containing Tris-HCl and CaCl₂ at room temperature.

-

Competition Binding: To determine the affinity of unlabeled CGP 54626, membranes are incubated with a fixed concentration of a radiolabeled GABA-B ligand (e.g., [³H]GABA or another high-affinity antagonist) and increasing concentrations of CGP 54626.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis.

Functional Assays

Functional assays, such as GTPγS binding and electrophysiology, were crucial for confirming the antagonist properties of CGP 54626.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Similar to the radioligand binding assay, crude synaptic membranes are prepared from rat brain tissue.

-

Assay Conditions: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, a GABA-B agonist (e.g., baclofen), and varying concentrations of CGP 54626.

-

Reaction: Agonist binding to the GABA-B receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the associated G-protein. Antagonists inhibit this process.

-

Separation and Detection: The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The ability of CGP 54626 to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its IC₅₀ value.

The Role of GABA-B Receptors in Neurological Disorders: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), critical for maintaining balanced neuronal activity. GABA exerts its effects through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals, playing a versatile role in regulating complex neural circuits.[2][3] Dysregulation of GABA-B receptor signaling is increasingly implicated in a wide array of neurological and psychiatric disorders, including epilepsy, spasticity, anxiety, depression, and substance use disorders.[2][4][5] This technical guide provides an in-depth overview of GABA-B receptor structure, function, and signaling. It details their involvement in various disease states, summarizes key pharmacological agents, presents quantitative data on ligand interactions, and outlines essential experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of GABA-B receptors and harness their therapeutic potential.

Core Principles of GABA-B Receptor Structure and Function

GABA-B receptors are fundamental in modulating neuronal excitability throughout the CNS.[2] Their unique structure and signaling mechanisms distinguish them from their ionotropic counterparts and are central to their physiological roles.

1.1 Receptor Structure and Subunit Composition Functional GABA-B receptors are obligate heterodimers, composed of two distinct subunits: GABA-B1 and GABA-B2.[2][4][5] Both subunits belong to the Class C family of GPCRs, characterized by a large extracellular "Venus flytrap" domain (VFT) that binds ligands, a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[2][4]

-

GABA-B1 (GB1) Subunit: This subunit contains the orthosteric binding site for GABA within its VFT domain.[6] However, when expressed alone, it is retained within the endoplasmic reticulum.[7]

-

GABA-B2 (GB2) Subunit: This subunit is essential for trafficking the heterodimer to the cell surface and for coupling to intracellular G-proteins.[6] The 7TM domain of the GB2 subunit is the binding site for positive allosteric modulators (PAMs).[8]

Two primary isoforms of the GABA-B1 subunit, GABA-B1a and GABA-B1b, are expressed in the brain.[6][9] They differ in their N-terminal region, where GABA-B1a possesses a pair of "sushi domains" that are absent in GABA-B1b.[6][10] This structural difference influences their subcellular localization.

1.2 Subcellular Localization and Trafficking The localization of GABA-B receptors dictates their function in synaptic transmission.

-

Presynaptic Receptors: Often containing the GABA-B1a isoform, these receptors are located on the axon terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons.[10][11] As heteroreceptors on glutamatergic terminals, they inhibit glutamate release. As autoreceptors on GABAergic terminals, they inhibit GABA release.[10][11]

-

Postsynaptic Receptors: Primarily containing the GABA-B1b isoform, these receptors are found on the dendrites and soma of neurons.[6][11] Their activation leads to a slow, prolonged hyperpolarization of the neuronal membrane.[2][12]

Receptor trafficking and surface expression are tightly regulated by interactions with various proteins and by the activity of other neurotransmitter systems, such as NMDA receptors, which can differentially regulate the trafficking of individual GABA-B subunits.[2][13]

GABA-B Receptor Signaling Cascades

Upon activation by GABA, the GABA-B receptor initiates a cascade of intracellular events by coupling to pertussis toxin-sensitive Gαi/o-type G-proteins.[2][6] The dissociation of the G-protein into its Gα and Gβγ subunits leads to the modulation of multiple downstream effector systems.[2]

2.1 Primary Effector Systems The canonical signaling pathways activated by GABA-B receptors are predominantly inhibitory:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6]

-

Activation of K+ Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[2][14] This activation causes an efflux of K+ ions, leading to membrane hyperpolarization and the generation of a slow inhibitory postsynaptic potential (IPSP).[3][12]

-

Inhibition of Ca2+ Channels: The Gβγ subunit also binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[2][14] This action reduces calcium influx into the presynaptic terminal, thereby suppressing neurotransmitter release.[15][16]

2.2 Crosstalk with Other Receptor Systems GABA-B receptor function is intricately linked with other neurotransmitter systems, particularly the glutamatergic system. There is significant functional crosstalk between GABA-B and NMDA receptors, where activation of one can modulate the trafficking, expression, and function of the other, creating a dynamic feedback loop that is critical for synaptic plasticity.[13][16]

The Role of GABA-B Receptors in Neurological and Psychiatric Disorders

Given their widespread inhibitory influence, it is not surprising that dysfunction in the GABA-B system is linked to numerous CNS disorders.[17][18]

3.1 Epilepsy The role of GABA-B receptors in epilepsy is complex and context-dependent.

-

Absence Seizures: In models of typical absence seizures, GABA-B receptor agonists exacerbate seizure activity, while antagonists have a suppressive effect.[11] This is thought to be due to the hyperpolarization of thalamocortical neurons, which promotes the burst firing patterns characteristic of these seizures.[19]

-

Focal Epilepsy: In focal epilepsies, such as temporal lobe epilepsy, the role is less clear. Presynaptic GABA-B receptors on glutamatergic terminals reduce excitability and are thus anticonvulsant.[20] However, those on GABAergic terminals can reduce inhibition (disinhibition), which may be proconvulsant.[20] Clinical studies have reported that the GABA-B agonist baclofen can exert pro-convulsant effects in some individuals.[15]

3.2 Spasticity GABA-B receptors are a well-established target for treating spasticity, a condition of increased muscle tone often resulting from spinal cord injury, multiple sclerosis, or cerebral palsy.[2] The agonist baclofen is a first-line treatment, acting as a muscle relaxant by activating GABA-B receptors in the spinal cord, which tonically inhibit motoneurons and reduce the release of excitatory neurotransmitters from primary afferent fibers.[12][21][22]

3.3 Anxiety and Mood Disorders Preclinical and clinical evidence strongly supports a role for GABA-B receptors in the pathophysiology of anxiety and depression.[23][24][25]

-

Anxiety: Activation of GABA-B receptors generally produces anxiolytic effects.[24] However, the clinical development of agonists for anxiety disorders has been limited by side effects like sedation and muscle relaxation.[23][26]

-

Depression: GABA-B antagonists have shown antidepressant-like activity in animal models.[12] The overall picture suggests that a precise balance of GABA-B receptor tone is necessary for mood regulation.

3.4 Substance Use Disorders GABA-B receptors modulate the brain's reward pathways by influencing dopamine release.[4] This has made them an attractive target for addiction medicine. Baclofen has been shown to reduce drug-seeking behavior and self-administration of alcohol, cocaine, and nicotine in preclinical models and has shown promise in clinical trials for alcohol use disorder.[12][27]

Pharmacology and Therapeutic Development

The development of ligands targeting GABA-B receptors has provided essential tools for research and potential therapies. These ligands fall into two main categories: orthosteric agonists/antagonists that bind to the GABA site on the GB1 subunit, and allosteric modulators that bind to the GB2 subunit.[28]

4.1 Orthosteric Ligands

-

Agonists: Baclofen is the prototypical selective agonist and the only one approved for clinical use, primarily for spasticity.[2][4] Its utility is often limited by a narrow therapeutic window and side effects such as sedation, muscle weakness, and cognitive impairment.[28]

-

Antagonists: Compounds like CGP-54626 and saclofen are potent and selective antagonists used extensively in research. They have been explored preclinically for potential antidepressant and cognitive-enhancing properties.[12]

4.2 Allosteric Modulators Allosteric modulators offer a more nuanced approach to targeting GABA-B receptors.

-

Positive Allosteric Modulators (PAMs): PAMs (e.g., CGP7930, GS39783) do not activate the receptor on their own but enhance the potency and/or efficacy of the endogenous agonist, GABA.[26][27] This mechanism provides a "where and when needed" amplification of physiological GABAergic signaling, which may lead to a wider therapeutic window and fewer side effects compared to orthosteric agonists.[12][26] PAMs are being actively investigated for anxiety disorders and substance use disorders.[27]

-

Negative Allosteric Modulators (NAMs): NAMs reduce the effect of GABA at the receptor and represent another avenue for therapeutic intervention, potentially in conditions where GABA-B signaling is pathologically elevated.[8]

4.3 Quantitative Data on Ligand Affinity

The affinity of various ligands for the GABA-B receptor is crucial for drug design and interpretation of experimental results. The following table summarizes affinity values (Ki, IC50, or EC50) for key compounds.

| Compound | Class | Affinity (nM) | Assay Type | Reference Species |

| GABA | Endogenous Agonist | 250 - 1,000 (EC50) | Functional Assay | Rat |

| Baclofen | Orthosteric Agonist | 130 - 4,000 (IC50) | [3H]GABA Binding | Rat |

| CGP-54626 | Orthosteric Antagonist | 1.8 - 4.7 (Ki) | [3H]CGP-54626 Binding | Human/Rat |

| Saclofen | Orthosteric Antagonist | 1,700 - 15,000 (IC50) | [3H]Baclofen Binding | Rat |

| CGP7930 | Positive Allosteric Modulator | ~2,500 (EC50) | Potentiation of GABA | Recombinant |

| GS39783 | Positive Allosteric Modulator | ~1,800 (EC50) | Potentiation of GABA | Recombinant |

Note: Affinity values can vary significantly based on the specific assay conditions, tissue preparation, and radioligand used.

Key Experimental Protocols

Studying GABA-B receptors requires a combination of biochemical, electrophysiological, and behavioral techniques.

5.1 Radioligand Binding Assay

This protocol is used to determine the affinity (Kd) and density (Bmax) of GABA-B receptors or to measure the affinity of unlabeled competitor drugs (Ki). It relies on a radiolabeled ligand that specifically binds to the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-B receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[29]

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.[29]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4) and determine protein concentration.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation (50-200 µg protein), a specific GABA-B radioligand (e.g., 2-5 nM [3H]CGP54626), and varying concentrations of unlabeled competitor drug (for competition assays).[30]

-

For non-specific binding, add a high concentration (e.g., 10 µM) of an unlabeled agonist like GABA or antagonist like CGP-54626.[30]

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.[30]

-

-

Termination and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold wash buffer.

-

Place filters in scintillation vials with scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of radioligand and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot specific binding against the log concentration of the competitor drug and use a sigmoidal dose-response model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

5.2 Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of GABA-B receptor-mediated ion channel activity (e.g., GIRK channel currents) in individual neurons.

Detailed Methodology:

-

Cell/Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons.

-

Recording Setup: Transfer the preparation to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Visualize neurons using a microscope with DIC optics.

-

Pipette and Intracellular Solution: Pull glass micropipettes to a resistance of 3-6 MΩ. Fill with an intracellular solution containing a potassium-based salt (e.g., K-gluconate), pH buffer, GTP (for G-protein function), and a fluorescent dye for cell visualization.

-

Recording:

-

Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the neuronal membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron's voltage at a potential away from the K+ reversal potential (e.g., -60 mV).

-

-

Drug Application:

-

Obtain a stable baseline current.

-

Apply a GABA-B agonist (e.g., 10-50 µM baclofen) to the bath or via a local perfusion system.

-

Activation of postsynaptic GABA-B receptors will induce an outward current, reflecting the opening of GIRK channels.

-

-

Data Analysis: Measure the amplitude of the baclofen-induced outward current. The specificity of the response can be confirmed by co-application of a GABA-B antagonist, which should block the current.

5.3 Key Behavioral Assays in Animal Models

-

Spasticity/Motor Coordination (Rotarod Test): Mice or rats are placed on a rotating rod with accelerating speed. The latency to fall is measured. A drug with muscle relaxant properties (like baclofen) will decrease the time the animal can stay on the rod.

-

Anxiety-like Behavior (Elevated Plus Maze): The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

Depressive-like Behavior (Forced Swim Test): Animals are placed in a cylinder of water from which they cannot escape. The time spent immobile is measured. Antidepressant compounds decrease immobility time.

Conclusion and Future Directions

GABA-B receptors are indispensable regulators of neuronal inhibition, and their dysfunction is central to the pathophysiology of numerous neurological disorders. While the clinical utility of the direct agonist baclofen has validated the GABA-B receptor as a therapeutic target for spasticity, its side-effect profile has limited its broader application. The future of GABA-B-targeted therapeutics lies in developing more sophisticated modulators. Positive allosteric modulators, in particular, hold immense promise. By amplifying endogenous GABAergic tone only where and when it is physiologically released, PAMs may offer the efficacy of direct agonists with a significantly improved safety and tolerability profile. Continued research into the structural biology of the receptor, its interacting proteins, and its complex role in neural circuits will be paramount to unlocking the full therapeutic potential of modulating this critical inhibitory system.

References

- 1. GABA receptor - Wikipedia [en.wikipedia.org]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GABAB Receptor-Structure, Ligand Binding and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GABAB receptor - Wikipedia [en.wikipedia.org]

- 10. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. GABAB Receptor and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Regulation of GABAB Receptor Trafficking by Different Modes of N-methyl-d-aspartate (NMDA) Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of cell surface GABAB receptors by desensitization, trafficking and regulated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABAB Receptors: are they Missing in Action in Focal Epilepsy Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross-talk and regulation between glutamate and GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. neurology.org [neurology.org]

- 20. GABA and its receptors in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Development of GABA-sensitive spasticity and rigidity in rats after transient spinal cord ischemia: a qualitative and quantitative electrophysiological and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GABAB Receptors: Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Don't worry 'B' happy!: a role for GABA(B) receptors in anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. | Semantic Scholar [semanticscholar.org]

- 29. PDSP - GABA [kidbdev.med.unc.edu]

- 30. pubs.acs.org [pubs.acs.org]

CGP 54626 Hydrochloride: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing CGP 54626 hydrochloride as a research tool in neuroscience. This compound is a potent and selective antagonist of the GABA-B receptor, making it an invaluable tool for investigating the physiological and pathological roles of GABA-B receptor-mediated signaling in the central nervous system.

Core Compound Properties and Mechanism of Action

This compound is a water-soluble phosphinic acid derivative that acts as a competitive antagonist at the GABA-B receptor. Its high affinity and selectivity allow for precise interrogation of GABA-B receptor function in a variety of experimental paradigms.

Mechanism of Action: this compound exerts its effects by binding to the GABA-B receptor, thereby preventing the endogenous ligand, gamma-aminobutyric acid (GABA), from activating the receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of downstream signaling events. These include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release. By blocking these actions, this compound effectively disinhibits neuronal activity and neurotransmitter release that is under the tonic or phasic control of GABA-B receptors.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and potency across different experimental preparations.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 4 nM | Rat Brain Membranes | [3H]GABA | [1] |

| KD | 2.97 nM | Bullfrog Brain | [3H]CGP54626 | [2] |

| KD | 1.51 ± 1.12 nM | Human GABAB(1a,2) Receptors (CHO cells) | [3H]-CGP54626A | [3] |

| KD | 0.86 ± 0.20 nM | Human GABAB(1b,2) Receptors (CHO cells) | [3H]-CGP54626A | [3] |

| Bmax | 2619 fmol/mg protein | Bullfrog Brain | [3H]CGP54626 | [2] |

Table 2: Potency of this compound in Functional Assays

| Assay | Parameter | Value | Preparation |

| Electrophysiology | Concentration for antagonism | 1 - 10 µM | Rat Hippocampal Slices |

| In Vivo Microdialysis | Effective Dose | 0.1 - 30 µM (local perfusion) | Rat Hippocampus |

| Behavioral - Elevated Plus Maze | Effective Dose | 1 - 10 mg/kg (i.p.) | Mice |

| Behavioral - Forced Swim Test | Effective Dose | 1 - 10 mg/kg (i.p.) | Mice |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki, KD) and receptor density (Bmax) of this compound for the GABA-B receptor.

Materials:

-

[3H]-CGP 54626 or another suitable radiolabeled GABA-B receptor antagonist

-

This compound (unlabeled)

-

Brain tissue homogenate (e.g., rat cortex or hippocampus) or cells expressing recombinant GABA-B receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration.

-

Saturation Binding: To determine KD and Bmax, incubate aliquots of the membrane preparation with increasing concentrations of [3H]-CGP 54626. For each concentration, prepare parallel tubes with an excess of unlabeled CGP 54626 to determine non-specific binding.

-

Competition Binding: To determine the Ki of unlabeled CGP 54626, incubate membrane preparations with a fixed concentration of [3H]-CGP 54626 (typically near its KD) and a range of concentrations of unlabeled CGP 54626.

-

Incubation: Incubate all tubes at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine KD and Bmax. For competition experiments, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology: Brain Slice Recording

Objective: To characterize the functional antagonism of GABA-B receptors by this compound on neuronal activity.

Materials:

-

Rodent (rat or mouse)

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), saturated with 95% O2/5% CO2. A typical aCSF composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Recording chamber for brain slices

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes for recording

-

This compound stock solution

-

GABA-B receptor agonist (e.g., baclofen)

Procedure:

-

Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Obtain whole-cell patch-clamp recordings from individual neurons.

-

Baseline Recording: Record baseline synaptic activity or the response to a GABA-B receptor agonist like baclofen. For example, to study postsynaptic effects, apply baclofen and record the resulting outward current (due to GIRK channel activation). To study presynaptic effects, evoke synaptic responses (e.g., IPSCs) and observe the effect of baclofen on their amplitude.

-

Application of CGP 54626: Bath-apply this compound at a known concentration (typically 1-10 µM).

-

Post-Antagonist Recording: After a stable effect of CGP 54626 is observed, re-apply the GABA-B receptor agonist or evoke synaptic responses to assess the degree of antagonism.

-

Data Analysis: Measure the amplitude and frequency of synaptic events or the magnitude of agonist-induced currents before and after the application of CGP 54626. Quantify the extent of inhibition by the antagonist.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Materials:

-

Rodent (rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Perfusion solution (e.g., artificial CSF)

-

This compound

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)

Procedure:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to implant a microdialysis probe into the brain region of interest. Secure the probe with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples to quantify the concentration of neurotransmitters of interest (e.g., GABA, glutamate, dopamine).

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the levels before and after drug administration.

Behavioral Assays

Objective: To assess the anxiolytic or anxiogenic-like effects of this compound.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video camera and tracking software

-

Rodents (mice or rats)

-

This compound solution for injection

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to different groups of animals. The pre-treatment time should be consistent (e.g., 30 minutes).

-

Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Recording: Record the session using a video camera.

-

Data Analysis: Use tracking software to score the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An anxiolytic-like effect is typically indicated by an increase in the time spent in and the number of entries into the open arms, without a significant change in total locomotor activity.

Objective: To evaluate the potential antidepressant-like effects of this compound.

Materials:

-

Cylindrical container filled with water

-

Video camera

-

Rodents (mice or rats)

-

This compound solution for injection

Procedure:

-

Habituation: Acclimate the animals to the testing room.

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

-

Pre-test (for rats): On the first day, place the rat in the water-filled cylinder for 15 minutes.

-

Test: 24 hours after the pre-test (for rats) or on the same day after drug administration (for mice), place the animal back in the water for a 5-6 minute session.

-

Recording: Record the session with a video camera.

-

Data Analysis: Score the duration of immobility (floating with only minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect. It is also important to measure locomotor activity in a separate test to rule out confounding effects of hyperactivity.

Conclusion

This compound is a powerful and selective tool for the investigation of GABA-B receptor function in the nervous system. Its utility spans from molecular and cellular levels to complex behavioral paradigms. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute rigorous experiments to further elucidate the multifaceted roles of GABA-B receptors in health and disease. As with any pharmacological tool, careful consideration of dose, timing, and experimental model is crucial for the accurate interpretation of results.

References

- 1. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CGP 54626 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 54626 hydrochloride is a potent and selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of GABAB receptors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, alongside a visual representation of the GABAB receptor signaling cascade.

Core Compound Properties

This compound is a water-soluble derivative of the phosphinic acid class of compounds.

| Property | Value |

| Chemical Name | --INVALID-LINK--phosphinic acid hydrochloride |

| Molecular Formula | C₁₈H₂₉Cl₃NO₃P |

| Molecular Weight | 444.76 g/mol |

| GABAB Receptor IC50 | 4 nM |

Quantitative Preclinical Data

The preclinical characterization of this compound has been primarily focused on its interaction with the GABAB receptor. The following tables summarize the key quantitative data from in vitro studies.

Table 2.1: Receptor Binding Affinity of [³H]-CGP 54626A

Data from radioligand binding assays using [³H]-CGP 54626A in Chinese Hamster Ovary (CHO) cells stably co-expressing human GABAB(1a,2) or GABAB(1b,2) receptor subtypes.[1]

| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) |

| GABAB(1a,2) | 1.51 ± 1.12 | 2.02 ± 0.17 |

| GABAB(1b,2) | 0.86 ± 0.20 | 5.19 ± 0.57 |

Experimental Protocols

[³H]-CGP 54626A Radioligand Binding Assay

This protocol is adapted from studies on stably expressed human GABAB receptors in CHO cells.[1]

Objective: To determine the affinity (Kd) and density (Bmax) of GABAB receptors.

Materials:

-

[³H]-CGP 54626A (radioligand)

-

Unlabeled this compound (for non-specific binding)

-

CHO cell membranes expressing GABAB receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/B or equivalent)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing GABAB receptors in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup:

-

Total Binding: Incubate cell membranes with varying concentrations of [³H]-CGP 54626A.

-

Non-specific Binding: Incubate cell membranes with the same concentrations of [³H]-CGP 54626A in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

-

-

Incubation: Incubate the assay tubes at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the specific binding data (e.g., using a one-site binding model).

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the binding of GABA to the GABAB1 subunit of the heterodimeric GABAB receptor. This prevents the conformational change required for receptor activation and subsequent G-protein coupling.

GABAB Receptor Signaling Cascade

Activation of the GABAB receptor initiates a signaling cascade that leads to the inhibition of neuronal activity. The primary effectors are G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), as well as the enzyme adenylyl cyclase.[2][3][4][5][6]

Caption: GABAB receptor signaling pathway.

Experimental Workflow for Assessing Functional Antagonism

A common method to assess the functional antagonism of CGP 54626 is to measure its ability to block agonist-induced G-protein activation, for example, through a GTPγS binding assay.

Caption: Workflow for a GTPγS binding assay.

Conclusion

This compound is a well-characterized, high-affinity, and selective GABAB receptor antagonist. Its utility in preclinical research has been instrumental in defining the roles of GABAB receptors in neuronal signaling and in various CNS disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological tool. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural biology of GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of GABA(B) Antagonists: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms, Preclinical Evidence, and Clinical Potential of GABA(B) Receptor Antagonists in Neurological and Psychiatric Disorders.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA(A) receptors and the metabotropic GABA(B) receptors.[1][2] GABA(B) receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signaling.[2] By blocking the action of GABA at these receptors, GABA(B) antagonists can disinhibit neuronal activity, leading to a range of physiological and behavioral effects. This technical guide provides a comprehensive overview of the core pharmacology of GABA(B) antagonists, their potential therapeutic applications, and the experimental methodologies used to investigate their effects.

Core Concepts: The GABA(B) Receptor and its Antagonism

GABA(B) receptors are obligate heterodimers, composed of GABA(B1) and GABA(B2) subunits.[2] Ligand binding occurs on the GABA(B1) subunit, while the GABA(B2) subunit is responsible for G-protein coupling and signaling.[3] Activation of GABA(B) receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels (CaV).[2][4] These actions result in both presynaptic and postsynaptic inhibition. Presynaptically, they reduce neurotransmitter release, while postsynaptically, they cause hyperpolarization of the neuronal membrane.[5]

GABA(B) antagonists act as competitive inhibitors at the GABA binding site on the GABA(B1) subunit.[1] By preventing GABA from binding and activating the receptor, they block these downstream inhibitory signaling cascades.[1] This blockade leads to an increase in neuronal excitability and can enhance the release of various neurotransmitters, including glutamate.[1]

Quantitative Data: A Comparative Look at GABA(B) Antagonists

The development of selective and potent GABA(B) antagonists has been crucial for elucidating the physiological roles of GABA(B) receptors and exploring their therapeutic potential. The following table summarizes key quantitative data for several widely studied GABA(B) antagonists.

| Antagonist | IC50 (nM) | Ki (nM) | pA2 | Notes |

| CGP 55845 | 5[2][6][7] | 4.5[8] | 8.3[9] | A potent and selective antagonist, often used as a research tool. It is a derivative of phaclofen. |

| CGP 52432 | 85[10][11][12] | - | 7.7[13] | A potent and selective antagonist, approximately 1000-fold more potent than phaclofen at GABA autoreceptors.[13] |

| CGP 35348 | 34,000[1][14][15] | - | 4.5[9] | A centrally active antagonist that can cross the blood-brain barrier.[16] |

| SGS-742 (CGP 36742) | 36,000[17] | - | 4.0[9] | An orally active antagonist that has been investigated in clinical trials for cognitive impairment.[17][18] |

| Saclofen | 7,800[19] | - | 5.3[5][20] | A competitive antagonist and an analogue of the GABA(B) agonist baclofen.[5] |

| Phaclofen | 229,000[21] | - | - | One of the first selective GABA(B) antagonists discovered, but has limited utility due to its inability to cross the blood-brain barrier.[22] |

| 2-Hydroxy-saclofen | - | - | 5.0[5][20][23] | A more potent competitive antagonist than phaclofen at both central and peripheral GABA(B) receptors.[23] |

Therapeutic Applications: From Preclinical Models to Clinical Trials

Research into GABA(B) antagonists has revealed their potential in treating a variety of neurological and psychiatric conditions.

Cognitive Enhancement

Excessive GABA(B) receptor activity is thought to contribute to cognitive deficits.[1] Preclinical studies have consistently demonstrated the cognition-enhancing effects of GABA(B) antagonists. For instance, SGS-742 has shown positive effects in various learning and memory paradigms in rodents and monkeys.[18] In aged rats with learning impairments, CGP 55845 was found to completely reverse olfactory discrimination learning deficits.[8]

These promising preclinical findings led to clinical investigations. A Phase II trial of SGS-742 in patients with mild cognitive impairment (MCI) showed significant improvements in attention and working memory.[18][24] Another Phase II trial was initiated to evaluate SGS-742 in patients with mild to moderate Alzheimer's disease, however, detailed results from this trial have not been widely published.[3][21][25] A separate Phase II trial of SGS-742 in patients with Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare metabolic disorder characterized by elevated GABA levels, did not show a significant improvement in cognition or cortical excitability.[2][5][14][26]

Depression and Anxiety

Preclinical studies suggest that GABA(B) antagonists may possess antidepressant and anxiolytic properties.[1] Some GABA(B) antagonists have demonstrated antidepressant-like effects in animal models such as the forced swim test.[15] For example, CGP 55845 has been shown to increase swimming time in the forced swim test in rats, although it did not decrease immobility time.[8] The antidepressant effects of SGS-742 in rats may be linked to its ability to increase the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[18] While promising, the clinical development of GABA(B) antagonists for mood disorders is still in its early stages.

Addiction

The GABAergic system plays a significant role in the neurobiology of addiction. GABA(B) receptor agonists, such as baclofen, have been investigated for the treatment of substance use disorders.[27] Preclinical studies have shown that GABA(B) agonists can reduce the self-administration of various drugs of abuse, including cocaine, nicotine, and alcohol.[4][9][14][22] While GABA(B) agonists have shown some efficacy, the role of antagonists in addiction is more complex and less studied. Some studies suggest that GABA(B) antagonists like SCH 50911 do not reduce cocaine self-administration.[14] However, other research indicates that the GABA(B) antagonist 2-hydroxysaclofen can block the effects of a GABA-A antagonist on cocaine self-administration, suggesting a complex interplay between GABA receptor subtypes in addiction.[8][16] Further research is needed to clarify the therapeutic potential of GABA(B) antagonists in the context of addiction.

Experimental Protocols: Key Methodologies

This section details the protocols for key experiments used to characterize GABA(B) antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the GABA(B) receptor.

Objective: To measure the binding of a radiolabeled ligand to GABA(B) receptors in the presence and absence of a test compound (antagonist).

Materials:

-

Rat brain membranes (e.g., from cortex or cerebellum)

-

Radioligand (e.g., [3H]GABA, --INVALID-LINK---baclofen, or [3H]CGP-54626)[1]

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Non-specific binding control (e.g., unlabeled GABA or baclofen)

-

Test compound (GABA(B) antagonist) at various concentrations

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[1] Resuspend the final pellet in binding buffer to a specific protein concentration.[1]

-

Binding Reaction: In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or the test compound at various concentrations.[1]

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: [35S]GTPγS Binding

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. Antagonists will inhibit agonist-stimulated [35S]GTPγS binding.

Objective: To determine the ability of a GABA(B) antagonist to inhibit agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing GABA(B) receptors

-

GABA(B) agonist (e.g., GABA or baclofen)

-

[35S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Test compound (GABA(B) antagonist)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In test tubes, combine the cell membranes, GDP, and the test compound at various concentrations.

-

Agonist Stimulation: Add the GABA(B) agonist to stimulate the receptors.

-

[35S]GTPγS Binding: Add [35S]GTPγS to the tubes and incubate at 30°C for a specific time.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound in the presence of the agonist to determine the IC50 for inhibition of agonist-stimulated binding.

In Vivo Behavioral Assay: Morris Water Maze

This test is widely used to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of a GABA(B) antagonist on spatial learning and memory.

Apparatus:

-

A large circular pool filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase:

-

Place the rat in the pool at one of four starting locations.

-

Allow the rat to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

-

Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day for several consecutive days. The platform remains in the same location.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform from the pool.

-